molecular formula C18H18BrNO2 B13048898 Methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate

Methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate

Cat. No.: B13048898
M. Wt: 360.2 g/mol
InChI Key: ABJKGGCKZOXLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate is a synthetic compound with the molecular formula C18H18BrNO2 and a molecular weight of 360.25 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired azetidine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity and potential for further functionalization .

Biological Activity

Methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features, including an azetidine ring and a bromophenyl substituent. This article explores its biological activity, synthesis, and potential applications based on existing research.

  • Molecular Formula : C18H18BrNO2
  • Molecular Weight : 360.25 g/mol
  • Structural Features : The compound contains a methyl ester, an azetidine ring, and a brominated phenyl group, which contribute to its chemical reactivity and biological interactions .

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. Key reagents include:

  • Potassium permanganate for oxidation processes.
  • Lithium aluminum hydride for reduction steps .

The azetidine ring is crucial as it can facilitate various chemical transformations that enhance the compound's reactivity.

Biological Activity

Research indicates that this compound exhibits diverse biological activities. Its structural components suggest potential interactions with various biological targets:

Enzyme Interaction

The unique structure allows for potential interactions with enzymes or receptors involved in metabolic pathways. The azetidine moiety may influence enzyme binding affinities, contributing to its therapeutic potential .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Methyl 1-benzhydryl-3-(2-bromophenyl)azetidine-3-carboxylateC19H20BrNO2Contains a benzhydryl group
Methyl 1-benzyl-4-oxopiperidine-3-carboxylateC18H19BrNFeatures a piperidine ring
Methyl 1-boc-azetidine-3-carboxylateC14H19NO2Contains a tert-butoxycarbonyl protecting group

This table illustrates how this compound stands out due to its specific combination of functional groups that may enhance its reactivity and biological activity compared to similar compounds .

Case Studies and Research Findings

Several studies highlight the relevance of azetidine derivatives in drug discovery:

  • Anticancer Activity : A study demonstrated that azetidine-based compounds showed selective cytotoxicity against various cancer cell lines, indicating their potential as lead compounds in anticancer therapy .
  • Neuroprotective Effects : Research on related azetidine derivatives suggests neuroprotective properties, making them candidates for treating neurodegenerative diseases .
  • Broad-Spectrum Antimicrobial Activity : Compounds structurally similar to this compound have exhibited antimicrobial effects against a range of pathogens, indicating their potential use in infectious disease treatment .

Properties

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

IUPAC Name

methyl 1-benzyl-3-(4-bromophenyl)azetidine-3-carboxylate

InChI

InChI=1S/C18H18BrNO2/c1-22-17(21)18(15-7-9-16(19)10-8-15)12-20(13-18)11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3

InChI Key

ABJKGGCKZOXLHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CN(C1)CC2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.